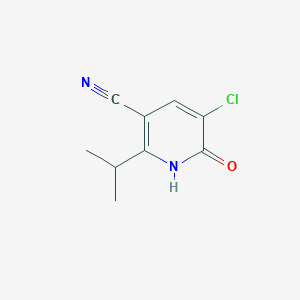![molecular formula C7H10ClF2NO2 B15230248 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride CAS No. 1394042-03-5](/img/structure/B15230248.png)
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2,2-difluorobicyclo[310]hexane-6-carboxylic acid hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of an amino group, two fluorine atoms, and a carboxylic acid group, all attached to a bicyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring: This step involves the cyclization of a suitable precursor to form the bicyclo[3.1.0]hexane ring system.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production typically requires the use of efficient catalysts, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and fluorine groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid
- 2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
- 6-Amino-2,2-difluorobicyclo[3.1.0]hexane
Uniqueness
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups, along with the fluorine atoms, which confer distinct chemical properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1394042-03-5 |
|---|---|
Molekularformel |
C7H10ClF2NO2 |
Molekulargewicht |
213.61 g/mol |
IUPAC-Name |
6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-6(9)2-1-3-4(6)7(3,10)5(11)12;/h3-4H,1-2,10H2,(H,11,12);1H |
InChI-Schlüssel |
GORAHAZVHFBLOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C1C2(C(=O)O)N)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


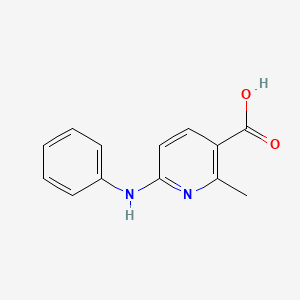
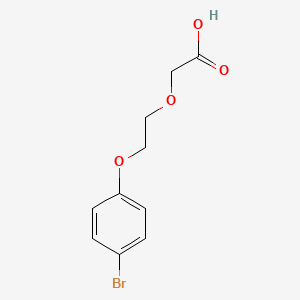
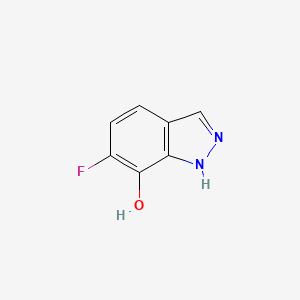
![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)
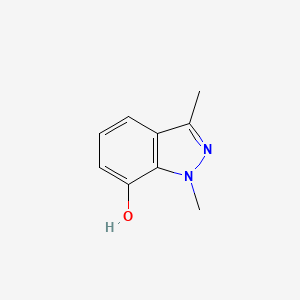

![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)
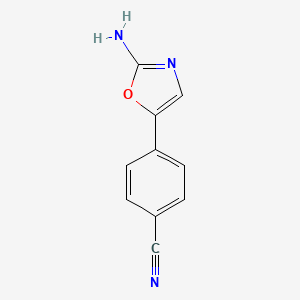

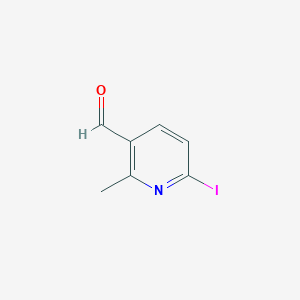
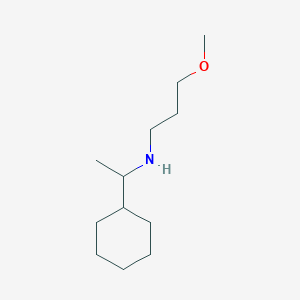
![(5-Azaspiro[2.4]heptan-1-yl)methanol](/img/structure/B15230244.png)

